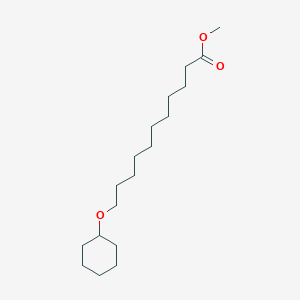
Methyl 11-(cyclohexyloxy)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 11-(cyclohexyloxy)undecanoate is an organic compound with the molecular formula C18H34O2 It is a methyl ester derivative of undecanoic acid, where the 11th carbon is substituted with a cyclohexyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(cyclohexyloxy)undecanoate typically involves the esterification of 11-(cyclohexyloxy)undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
11-(cyclohexyloxy)undecanoic acid+methanolacid catalystMethyl 11-(cyclohexyloxy)undecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 11-(cyclohexyloxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 11-(cyclohexyloxy)undecanoic acid or 11-(cyclohexyloxy)undecanone.
Reduction: 11-(cyclohexyloxy)undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 11-(cyclohexyloxy)undecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of lipid metabolism and as a model compound for ester hydrolysis.
Industry: It is used as a lubricant additive and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 11-(cyclohexyloxy)undecanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the active 11-(cyclohexyloxy)undecanoic acid, which can then participate in metabolic pathways. The cyclohexyloxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl undecanoate: Lacks the cyclohexyloxy group, making it less lipophilic.
Methyl 11-(phenoxy)undecanoate: Contains a phenoxy group instead of a cyclohexyloxy group, which may alter its reactivity and biological properties.
Methyl 11-(methoxy)undecanoate: Has a methoxy group, resulting in different steric and electronic effects.
Uniqueness
Methyl 11-(cyclohexyloxy)undecanoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications in various fields.
Propiedades
Número CAS |
88444-14-8 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
methyl 11-cyclohexyloxyundecanoate |
InChI |
InChI=1S/C18H34O3/c1-20-18(19)15-11-6-4-2-3-5-7-12-16-21-17-13-9-8-10-14-17/h17H,2-16H2,1H3 |
Clave InChI |
RLJOPXOJUATUDS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCOC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


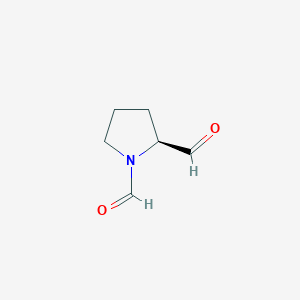

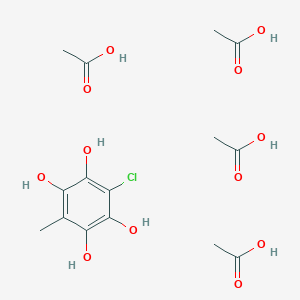
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
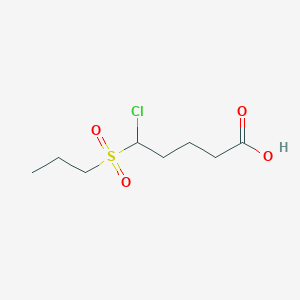
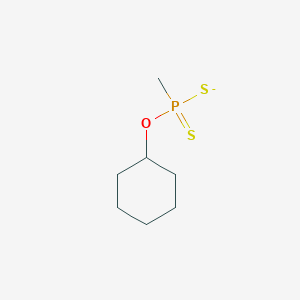
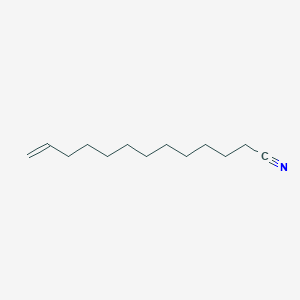
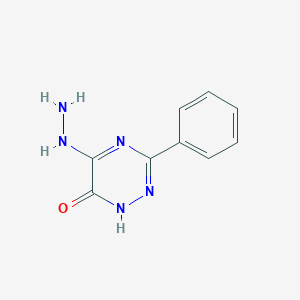
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)

